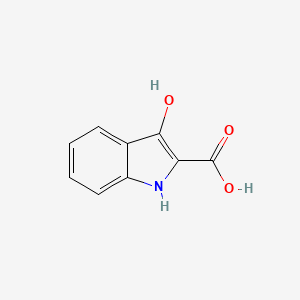

3-Hydroxy-1H-indole-2-carboxylic acid

Descripción

3-Hydroxy-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole backbone substituted with a hydroxyl group at position 3 and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and synthetic chemistry. The compound is synthesized via two primary routes: Route A involves 1-chlorobenzoic acid and glycine, while Route B employs ethyl bromoacetate and methylanthranilate . Its synthesis is critical for producing indoloquinoline alkaloid analogues, highlighting its role in drug discovery pipelines.

Propiedades

IUPAC Name |

3-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXMODDEDUGKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716056 | |

| Record name | 3-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-93-8 | |

| Record name | 3-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Indole-2-Carboxylic Acid Precursors

One common approach to preparing hydroxy-substituted indole-2-carboxylic acids involves synthesizing the indole-2-carboxylic acid core first, followed by functionalization at the 3-position.

General Indole-2-Carboxylic Acid Synthesis : A patented method uses nitrotoluene and diethyl oxalate as primary raw materials under ferrous hydroxide catalysis. The process involves condensation, atmospheric distillation, and subsequent reduction with hydrazine hydrate to yield indole-2-carboxylic acid. This method is advantageous due to readily available raw materials, mild reaction conditions, simple post-reaction processing, and high chemical yield.

Functionalization at the 3-Position : Subsequent introduction of the 3-hydroxy group can be achieved through Friedel–Crafts acylation of ethyl 5-chloroindole-2-carboxylate, followed by reduction and hydrolysis steps to yield 3-substituted indole-2-carboxylic acids. For example, acylation with selected acyl chlorides produces 3-acyl derivatives, which upon reduction with triethylsilane and hydrolysis yield 3-alkyl-5-chloro-1H-indole-2-carboxylic acids.

Alkylation and Hydrolysis of Methyl 3-Hydroxyindole-2-Carboxylate

A detailed synthetic route involves alkylation of methyl 3-hydroxyindole-2-carboxylate, which serves as a key intermediate:

Alkylation Procedure : Methyl 3-hydroxyindole-2-carboxylate is reacted with alkyl halides such as ethyl bromoacetate in the presence of potassium carbonate in dry DMF at elevated temperatures (~90°C). After reaction completion, aqueous workup and extraction yield alkylated products, which are purified by chromatography.

Subsequent Transformations : The alkylated esters can be further modified by methylation or other substitutions using reagents like sodium hydride and iodomethane in dry THF, followed by purification steps. Hydrolysis of these esters under basic conditions provides the corresponding 3-hydroxyindole-2-carboxylic acids.

Hemetsberger–Knittel Indole Synthesis Route

Another sophisticated method to access 3-substituted indole-2-carboxylic acids involves the Hemetsberger–Knittel synthesis:

Key Steps : This route starts with the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamates. Thermolysis of the azide intermediate induces cyclization to yield indole-2-carboxylates.

Regioisomer Formation : Cyclization typically produces regioisomers substituted at either the 5- or 7-position. The 5-substituted isomer is often favored. Friedel–Crafts acylation of these intermediates yields 3-acyl-indole-2-carboxylates, which can be further transformed into 3-hydroxy derivatives by appropriate reduction and hydrolysis steps.

Synthesis from Benzyloxyindoles via Grignard Reagents

A classical method reported involves the preparation of hydroxyindole-3-carboxylic acids starting from benzyloxyindoles:

Grignard Formation : The benzyloxyindoles are converted into their Grignard reagents by reaction with magnesium.

Carboxylation Step : These Grignard reagents react with ethyl chloroformate at low temperatures to form mixtures of 1- and 3-carbethoxy derivatives.

Hydrolysis and Debenzylation : The carbethoxy derivatives undergo alkaline hydrolysis and debenzylation to yield the hydroxyindole-3-carboxylic acids.

Advantages : This method is notable for providing access to various hydroxyindole-3-carboxylic acids (4-, 5-, 6-, and 7-hydroxy derivatives) from commercially available benzyloxyindoles, with controlled regioselectivity and good yields.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The ferrous hydroxide-catalyzed synthesis of indole-2-carboxylic acid offers a cost-effective and scalable route, suitable for industrial applications due to mild conditions and high chemical yield.

Alkylation of methyl 3-hydroxyindole-2-carboxylate requires careful control of temperature and stoichiometry to maximize yield and minimize side products. Chromatographic purification is essential for isolating pure compounds.

The Hemetsberger–Knittel method's regioselectivity depends strongly on reaction temperature, stoichiometry, and concentration during cyclization. Optimization led to preferential formation of the 5-substituted regioisomer, which is more amenable to further functionalization.

The benzyloxyindole Grignard approach benefits from commercially available starting materials and allows access to diverse hydroxyindole-3-carboxylic acids. The reaction conditions (temperature, time) for Grignard formation and carboxylation are critical to avoid decomposition and ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives, which can have different biological activities and applications.

Aplicaciones Científicas De Investigación

3-Hydroxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: Indole derivatives are used in the development of pharmaceuticals for treating various diseases.

Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Hydroxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from this compound.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

Table 2: Physicochemical Data

- Solubility Trends : The 3-hydroxy derivative’s polarity likely increases water solubility compared to methyl- or ethyl-substituted analogues.

- Thermal Stability : Chloro-substituted derivatives (e.g., 7-chloro-3-methyl) exhibit higher melting points due to enhanced crystallinity from halogen interactions .

Actividad Biológica

3-Hydroxy-1H-indole-2-carboxylic acid, a compound belonging to the indole family, has garnered attention due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol. The compound features a hydroxyl group and a carboxylic acid group attached to the indole ring, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 54704398 |

| Solubility | Soluble in water |

This compound exhibits its biological effects through various mechanisms:

- Receptor Interactions : The compound interacts with multiple receptors, including those involved in inflammatory responses and cancer cell proliferation.

- Biochemical Pathways : It influences pathways related to apoptosis, cell cycle regulation, and microbial resistance. Such interactions may lead to significant physiological changes, including anti-inflammatory and anticancer effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antiviral Activity

Studies have shown that derivatives of indole compounds exhibit antiviral properties. Specifically, certain derivatives have been effective against viruses such as influenza A and HIV-1, suggesting that this compound could serve as a scaffold for developing antiviral agents .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent.

Anticancer Effects

Research indicates that this compound can inhibit the growth of various cancer cell lines. In vitro studies have reported significant reductions in cell viability in cancer cells treated with this compound. Its mechanism may involve inducing apoptosis and disrupting cell cycle progression in cancerous cells .

Case Studies

- Antiviral Efficacy : A study assessed the efficacy of an indole derivative similar to this compound against HIV-1 integrase. The derivative exhibited an IC50 value of 0.13 μM, indicating potent inhibitory activity against the enzyme critical for viral replication .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial activity of various indole derivatives, including this compound. It was found to have a minimum inhibitory concentration (MIC) against MRSA that was comparable to standard antibiotics, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary synthetic routes are documented:

- Route A : Reaction of 1-chlorobenzoic acid with glycine under basic conditions, followed by cyclization.

- Route B : Ethyl bromoacetate and methylanthranilate are condensed, followed by hydrolysis and decarboxylation.

- Yield optimization requires precise pH control (e.g., buffered conditions for glycine coupling) and temperature modulation (e.g., reflux in Route B to prevent side-product formation). Purity is typically verified via HPLC (>95%) and NMR to confirm absence of residual solvents or byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) and computational methods (e.g., DFT) be applied to characterize this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm indole ring substitution patterns and carboxylic acid proton environment. For example, the hydroxyl proton (C3-OH) appears as a broad singlet at δ ~10–12 ppm.

- IR : The carbonyl stretch (C=O) of the carboxylic acid group appears at ~1680–1720 cm.

- DFT : Calculate molecular electrostatic potentials to predict hydrogen-bonding interactions, critical for understanding crystallization behavior .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- Store at +4°C in airtight containers to prevent degradation.

- Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity. Safety data align with analogs like methyl indole carboxylates, which require P264/P280/P305+P351+P338 protocols .

Advanced Research Questions

Q. How do reaction mechanisms differ between Routes A and B for synthesizing this compound, and what intermediates are critical for pathway validation?

- Methodological Answer :

- Route A : Proceeds via nucleophilic substitution (SN2) between glycine and 1-chlorobenzoic acid, forming an amide intermediate. Cyclization under acidic conditions generates the indole core.

- Route B : Ethyl bromoacetate undergoes nucleophilic attack by methylanthranilate, forming an ester intermediate. Hydrolysis with NaOH yields the carboxylic acid, followed by decarboxylation.

- Key intermediates: Ethyl 3-hydroxyindole-2-carboxylate (Route B) must be isolated and characterized via LC-MS to confirm regioselectivity .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- DFT : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity.

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the indole core with active-site residues. Validate docking poses with MD simulations .

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer :

- Use SHELXL for refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve hydrogen-bonding networks involving the hydroxyl and carboxylic acid groups.

- Challenges: Twinning or disorder in the indole ring requires iterative refinement with restraints on bond lengths/angles. SHELXPRO can assist in generating .res files for macromolecular interfaces .

Q. What analytical workflows are recommended to address contradictory bioactivity data for this compound analogs?

- Methodological Answer :

- HPLC-PDA-MS : Screen for impurities or degradation products that may confound bioassay results.

- Dose-Response Curves : Use Hill slope analysis to confirm reproducibility across assays (e.g., antimicrobial vs. cytotoxicity).

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.